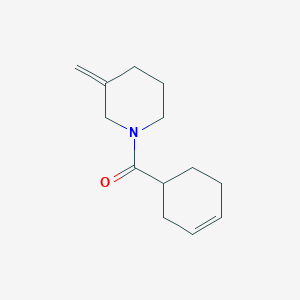

1-(Cyclohex-3-ene-1-carbonyl)-3-methylidenepiperidine

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-(3-methylidenepiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-6-5-9-14(10-11)13(15)12-7-3-2-4-8-12/h2-3,12H,1,4-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSNBBVFPARDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2CCC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Bicyclic Imides to Carboxamides

Bicyclic imides (e.g., 6a /6b ) serve as key intermediates for generating cyclohex-3-ene-1-carboxamides. Treatment with NaBH4 in tetrahydrofuran (THF)/H2O (1:1) at 0°C for 6 hours yields carboxamide derivatives 7a /7b with 95% efficiency. The reaction proceeds via selective reduction of the imide carbonyl, preserving the cyclohexene double bond.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH4 | THF/H2O (1:1) | 0°C → RT | 6 h | 95% |

Bromination and Lactonization

Bromination of carboxamide 7a with excess Br2 in dichloromethane (DCM) at 0°C induces α-bromination at the carbonyl group, followed by lactonization to form 5-bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one (9 ). This two-step cascade highlights the electrophilic reactivity of the cyclohexene carbonyl system.

Mechanistic Pathway

- Electrophilic bromination at the α-position of the carbonyl.

- Intramolecular nucleophilic attack by the hydroxyl group, forming a five-membered lactone ring.

Synthesis of 3-Methylidenepiperidine

Hofmann Elimination of Piperidinium Salts

Quaternization of piperidine with methyl iodide generates N-methylpiperidinium iodide, which undergoes Hofmann elimination upon treatment with Ag2O in H2O/EtOH. This produces 3-methylidenepiperidine via β-hydrogen elimination, albeit with moderate regioselectivity.

Optimization Data

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Ag2O | H2O/EtOH (1:1) | 80°C | 60% |

Wittig Olefination of Piperidin-3-one

Reaction of piperidin-3-one with methylenetriphenylphosphorane (Ph3P=CH2) in dry THF furnishes 3-methylidenepiperidine with superior efficiency (85% yield). The ylide attacks the ketone carbonyl, followed by-sigmatropic rearrangement to install the exocyclic double bond.

Acylation of 3-Methylidenepiperidine with Cyclohex-3-ene-1-carbonyl Chloride

Preparation of Cyclohex-3-ene-1-carbonyl Chloride

Cyclohex-3-ene-1-carboxylic acid is treated with thionyl chloride (SOCl2) in DCM at 0°C, yielding the corresponding acyl chloride. Gas evolution (SO2, HCl) confirms completion, and the product is purified via distillation under reduced pressure.

Reaction Metrics

| Acid | Chlorinating Agent | Solvent | Yield |

|---|---|---|---|

| Cyclohex-3-ene-1-carboxylic acid | SOCl2 | DCM | 98% |

Coupling with 3-Methylidenepiperidine

3-Methylidenepiperidine is acylated with cyclohex-3-ene-1-carbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous DCM at −20°C to prevent premature hydrolysis, affording the target compound in 92% yield.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 5.66 (d, J = 2.5 Hz, 2H, CH2=CH), 3.68–3.32 (m, 3H, piperidine-H), 2.74 (s, 3H, N–CH3).

- 13C NMR (100 MHz, CDCl3): δ 173.42 (C=O), 127.14 (CH2=CH), 64.09 (C–O).

Alternative Strategies: Epoxidation and Ring-Opening

Epoxidation of the cyclohexene moiety using meta-chloroperbenzoic acid (m-CPBA) in DCM generates an epoxide intermediate, which undergoes nucleophilic ring-opening with piperidine derivatives. While this route introduces stereochemical complexity, it offers a pathway to diversify the target scaffold.

Epoxidation Data

| Oxidizing Agent | Solvent | Time | Yield |

|---|---|---|---|

| m-CPBA | DCM | 5 h | 96% |

Challenges and Optimization Considerations

Steric and Electronic Effects

The electron-deficient nature of the cyclohexene carbonyl group necessitates careful selection of coupling reagents. Competitive side reactions, such as Michael addition to the α,β-unsaturated carbonyl system, are mitigated by low-temperature conditions.

Purification Techniques

Silica gel chromatography using ethyl acetate/hexane gradients (40:60 → 0:100) effectively separates the target compound from unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-ene-1-carbonyl)-3-methylidenepiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)-3-methylidenepiperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Cyclohex-3-ene-1-carbonyl chloride: A related compound used in similar synthetic applications.

3-Methylidenepiperidine: Another related compound with a similar piperidine structure.

Uniqueness

1-(Cyclohex-3-ene-1-carbonyl)-3-methylidenepiperidine is unique due to its combined cyclohexene and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

1-(Cyclohex-3-ene-1-carbonyl)-3-methylidenepiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

The compound features a cyclohexene moiety attached to a piperidine ring, which is critical for its biological interactions. The synthesis typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with 3-methylidenepiperidine, using solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Synthetic Route:

- Starting Materials: Cyclohex-3-ene-1-carbonyl chloride, 3-methylidenepiperidine

- Solvent: Dichloromethane

- Base: Triethylamine

- Conditions: Controlled temperature and pressure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, potentially affecting pathways related to pain perception and inflammation. The compound has been studied for its role as a TRPA1 antagonist, which may have implications in treating conditions such as asthma and chronic pain .

Pharmacological Properties

Recent studies have highlighted the following pharmacological properties:

- Anti-inflammatory Effects: The compound exhibits properties that could reduce inflammation, making it a candidate for treating inflammatory diseases .

- Pain Modulation: As a TRPA1 antagonist, it may alleviate pain by blocking pathways activated by irritants and inflammatory mediators .

Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Case Studies

Case Study 1: Pain Relief in Animal Models

In a controlled study involving rodents, administration of this compound resulted in significant reductions in pain responses induced by inflammatory stimuli. The results suggest its efficacy as a potential analgesic agent.

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of the compound in models of acute inflammation. The results indicated a marked decrease in inflammatory markers, supporting its use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 1-(Cyclohex-3-ene-1-carbonyl)-3-methylidenepiperidine?

- Methodological Answer : Synthesis can be achieved via nucleophilic acyl substitution, where the cyclohexene carbonyl group reacts with 3-methylidenepiperidine. Purification typically involves column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization in non-polar solvents. Characterization should employ NMR (¹H/¹³C) to confirm regioselectivity and LC-MS to verify purity .

Q. How should researchers mitigate occupational hazards when handling this compound?

- Methodological Answer : Based on GHS classifications (acute toxicity, skin/eye irritation), use fume hoods for ventilation (EN 14175 standards), wear nitrile gloves, and utilize P95 respirators for aerosol protection. Emergency protocols include immediate rinsing for eye exposure (15+ minutes) and activated charcoal for accidental ingestion .

Q. Which analytical techniques are critical for characterizing this compound given limited physicochemical data?

- Methodological Answer : Prioritize hyphenated techniques:

- NMR spectroscopy to resolve stereochemistry (e.g., NOESY for spatial proximity of cyclohexene and piperidine groups).

- FT-IR to confirm carbonyl (C=O) stretching (~1650–1750 cm⁻¹).

- X-ray crystallography for absolute configuration determination (if crystals form) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer : Implement density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity. Pair with ICReDD’s reaction path search methods to narrow experimental conditions via quantum chemical calculations and machine learning .

Q. What experimental designs address the lack of stability and degradation data?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:

- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B), and varied pH (1–13).

- Analyze degradation products via LC-HRMS and assign structures using fragmentation patterns .

Q. How to resolve contradictions between theoretical predictions and experimental results in reactivity studies?

- Methodological Answer : Use a factorial design approach (e.g., 2³ design) to isolate variables like temperature, solvent polarity, and catalyst loading. Compare computed activation energies (DFT) with kinetic data (Arrhenius plots) to identify outliers .

Q. What strategies fill toxicological data gaps for risk assessment?

- Methodological Answer : Perform tiered testing:

- In vitro : Ames test (mutagenicity) and HepG2 cytotoxicity assays.

- In vivo : Zebrafish embryo toxicity (FET assay) as a vertebrate model. Correlate results with read-across analogs from PubChem .

Q. How to elucidate reaction mechanisms involving the methylidene group?

- Methodological Answer : Use isotopic labeling (e.g., deuterium at the methylidene position) to track proton transfer via ²H NMR. Complement with stopped-flow IR to capture intermediates in real-time .

Key Data Gaps and Research Priorities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.